Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate
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Overview
Description
Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring structure, which includes a naphthyridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable ester, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through column chromatography, and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-HIV, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
- 3-methoxy-5-oxo-6-phenyl-5,6-dihydro-4H-isothiazolo[5,4-b]-1,4-thiazine 7,7-dioxide
Uniqueness
Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is unique due to its specific functional groups and the naphthyridine core, which confer distinct chemical properties and biological activities.
Biological Activity
Methyl 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a fused ring system that includes nitrogen atoms, contributing to its unique chemical properties. The presence of a methoxy group and a carbonyl functionality enhances its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C12H11N2O4 |
Molecular Weight | 233.23 g/mol |
LogP | 2.81 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through the inhibition of specific enzymes or receptors. The following mechanisms have been identified:
- Antibacterial Activity : The compound has demonstrated significant antibacterial properties by inhibiting bacterial growth through interference with metabolic pathways.
- Anticancer Properties : It induces apoptosis in cancer cells by activating programmed cell death pathways and disrupting cell cycle progression. Studies indicate that it can arrest the cell cycle at various phases, leading to reduced proliferation of tumor cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Anticancer Studies
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line : DU145 (Prostate Cancer)
- IC50 : 15 µM
- Mechanism : Induces apoptosis and inhibits cell migration.
Further research indicates that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Antibacterial Studies
The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicate:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest its potential as a lead compound for developing new antibacterial agents.
Case Studies
-
Case Study on Anticancer Activity :
A study involving human leukemia cells showed that treatment with this compound resulted in significant cell death through apoptosis at concentrations as low as 7 µM. This underscores its potential role in targeted cancer therapies. -
Case Study on Anti-inflammatory Effects :
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in nitric oxide production, suggesting its efficacy in modulating inflammatory responses.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other naphthyridine derivatives known for their biological activities:
Compound Name | Biological Activity | IC50 Values |
---|---|---|
Canthin-6-one | Anticancer and anti-inflammatory | IC50 = 7 μM |
10-Methoxycanthin-6-one | Anticancer (DU145) | IC50 = 1.58 µg/mL |
Aaptamine | Cytotoxic against various cancer lines | IC50 = 10.47 - 15.03 μg/mL |
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 3-methoxy-5-oxo-6H-1,6-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-5-6-7(3-4-12-10(6)14)13-9(8)11(15)17-2/h3-5H,1-2H3,(H,12,14) |
InChI Key |
ZKRGPUMPXZHNQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C=CNC(=O)C2=C1)C(=O)OC |
Origin of Product |
United States |
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